molecular formula C32H30N4O4 B3864526 N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide

N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide

Cat. No.: B3864526
M. Wt: 534.6 g/mol
InChI Key: BOBQVMRWYUMUOZ-IENBMRAWSA-N
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Description

N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide: is a complex organic compound characterized by the presence of two phenoxyphenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide typically involves the reaction of hexanediamine with 3-phenoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bonds. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can significantly improve the yield and purity of the product. The use of continuous-flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties in various organic transformations.

Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features allow for modifications that can enhance its biological activity and selectivity.

Industry: In the materials science industry, N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide can be used as a precursor for the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide involves its ability to coordinate with metal ions through its imine and amide groups. This coordination can lead to the formation of stable complexes that can interact with biological targets, such as enzymes or receptors. The compound’s phenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]hexanediamide
  • N,N’-Bis(4-phenoxyphenyl)hexanediamide

Comparison: Compared to similar compounds, N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide is unique due to the presence of the 3-phenoxyphenyl groups, which provide distinct electronic and steric properties. These properties can influence the compound’s reactivity and binding interactions, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4O4/c37-31(35-33-23-25-11-9-17-29(21-25)39-27-13-3-1-4-14-27)19-7-8-20-32(38)36-34-24-26-12-10-18-30(22-26)40-28-15-5-2-6-16-28/h1-6,9-18,21-24H,7-8,19-20H2,(H,35,37)(H,36,38)/b33-23+,34-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBQVMRWYUMUOZ-IENBMRAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCCCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCCCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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